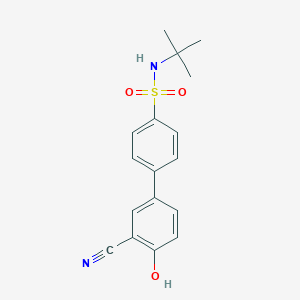
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (4-t-BSPC) is an important organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 87-90°C. 4-t-BSPC is a versatile reagent used in organic synthesis, biochemistry, and analytical chemistry, and is used in a variety of laboratory experiments. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is widely used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of organic compounds. It is also used in analytical chemistry as a reagent for the detection and quantification of various analytes. In biochemistry, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of pharmaceuticals and other compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with various functional groups, such as amines, alcohols, and carboxylic acids, to form covalent bonds. The reaction of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% with these functional groups can result in the formation of new compounds, such as peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not fully understood. However, it is known that the compound can interact with various cellular components, such as proteins, DNA, and lipids. It is believed that 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can affect the activity of various enzymes and regulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% also has some limitations. It is not always stable in solution and can be difficult to purify. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% could be used in the development of new drugs and therapies. Its ability to interact with various cellular components could be used to develop targeted treatments for various diseases. Additionally, its use in organic synthesis could be further explored to develop new compounds and materials. Finally, its use in analytical chemistry could be used to develop more efficient and accurate methods for the detection and quantification of various analytes.
Métodos De Síntesis
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 4-nitrophenol and t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction is complete after the addition of aqueous sodium hydroxide. The product is then purified by recrystallization from a mixture of ethanol and water.
Propiedades
IUPAC Name |
N-tert-butyl-4-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUYQFUJGGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

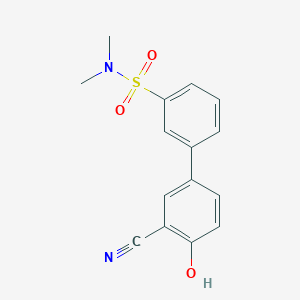
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
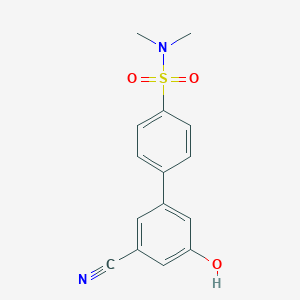
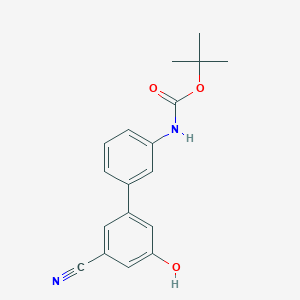
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
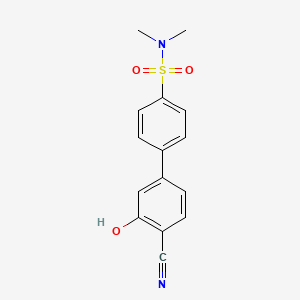
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)
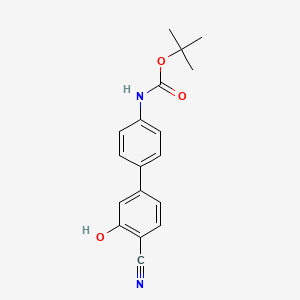
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
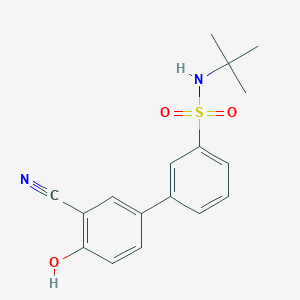
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
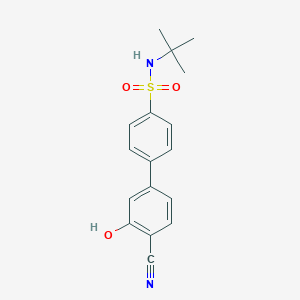
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)